N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
CP-690,550 selectively inhibits JAK3 by binding to its active site and preventing its phosphorylation. This, in turn, inhibits the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting these cytokines, CP-690,550 can reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, CP-690,550 has been shown to reduce inflammation and disease progression. In organ transplant models, CP-690,550 has been shown to prevent rejection and improve graft survival. Inflammatory bowel disease models have also shown promising results with CP-690,550 treatment, with reduced inflammation and improved symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its selectivity for JAK3, its potent inhibitory activity, and its ability to modulate the immune system. However, CP-690,550 also has limitations, including its potential toxicity and side effects, which can affect experimental outcomes.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored to further understand its therapeutic potential. These include investigating its efficacy in other autoimmune diseases, exploring its combination with other therapies, and developing more selective JAK3 inhibitors with improved safety profiles. Additionally, further studies can be conducted to understand the long-term effects of CP-690,550 treatment and its potential for disease prevention.
Conclusion:
In conclusion, CP-690,550 is a synthetic compound with potential therapeutic applications in various diseases. Its selectivity for JAK3 and its ability to modulate the immune system make it a promising candidate for the treatment of autoimmune diseases, organ transplant rejection, and inflammatory bowel disease. Further studies are needed to understand its safety and efficacy and to explore its full therapeutic potential.
Méthodes De Synthèse
CP-690,550 is a synthetic compound that can be synthesized through a multistep process. The first step involves the reaction between 4-(hydroxymethyl)cyclohexanone and trifluoromethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, organ transplant rejection, and inflammatory bowel disease. It has been shown to selectively inhibit Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines involved in immune responses. By inhibiting JAK3, CP-690,550 can modulate the immune system and reduce inflammation.
Propriétés
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S/c15-14(16,17)12-3-1-2-4-13(12)22(20,21)18-11-7-5-10(9-19)6-8-11/h1-4,10-11,18-19H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUXSZEOBUCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.